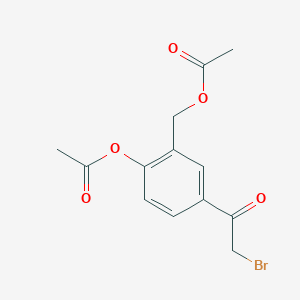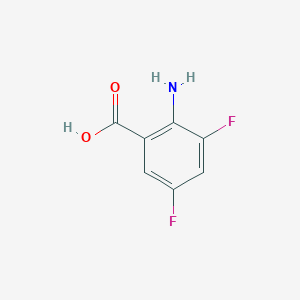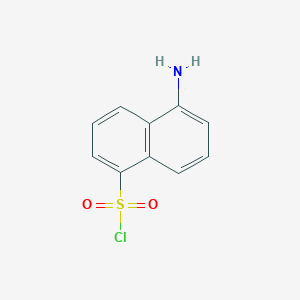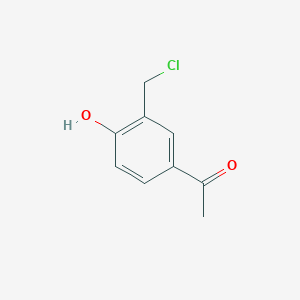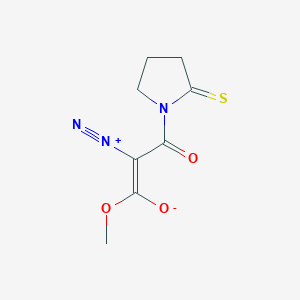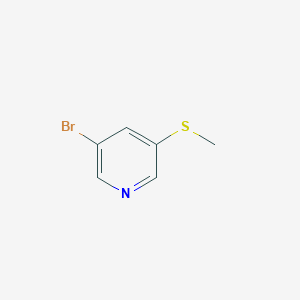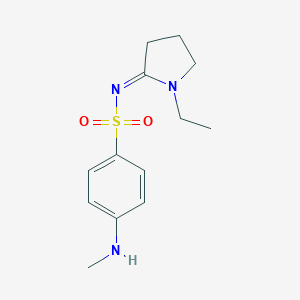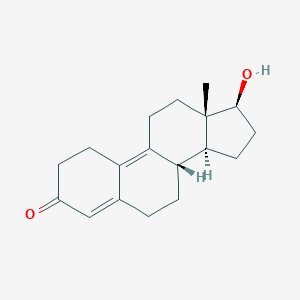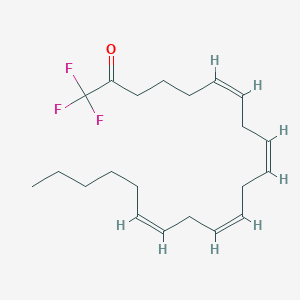
AACOCF3
描述
Arachidonyl trifluoromethyl ketone (AACOCF3) is a chemical compound that has been extensively studied due to its role as an inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2). This enzyme is crucial in the release of arachidonic acid from membrane phospholipids, which is a key step in the inflammatory response and eicosanoid biosynthesis . This compound has been shown to be a tight- and slow-binding inhibitor, meaning that it forms a stable complex with cPLA2 and dissociates slowly, which is beneficial for its inhibitory action .
Synthesis Analysis
This compound was synthesized as an analogue of arachidonic acid, where the carboxyl group (COOH) is replaced with a trifluoromethyl ketone group (COCF3). This modification is critical for its inhibitory activity against cPLA2. The synthesis process aimed to create a compound that could effectively bind to the enzyme and prevent it from interacting with its natural substrate .
Molecular Structure Analysis
Nuclear Magnetic Resonance (NMR) studies have been conducted to elucidate the structure of the cPLA2-AACOCF3 complex. These studies revealed that one mole of this compound per mole of enzyme is tightly bound in the active site, while excess molar equivalents of the inhibitor associate loosely with hydrophobic regions of the protein. The bound inhibitor is in slow exchange with the free ligand, indicating that the inhibition is not due to irreversible modification of the protein. The NMR data also suggest that the enzyme-bound inhibitor species is a charged hemiketal .
Chemical Reactions Analysis
This compound has been used to investigate the role of cPLA2 in cellular generation of free arachidonic acid and eicosanoid biosynthesis. It has been shown to inhibit the release of arachidonic acid from cells challenged with calcium ionophore and to block the production of 12-hydroxyeicosatetraenoic acid (12-HETE) and thromboxane B2, which are major metabolites of arachidonic acid produced by platelets. Interestingly, this compound affects the cyclooxygenase pathway in addition to AA release .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its hydration state in phospholipid/Triton X-100 mixed micelles and its inhibitory potency, have been compared with other arachidonic acid analogues. It was found that this compound is less hydrated than its analogues AACOCF2CF3 and AACOCF2Cl, which correlates with its stronger inhibitory effect on cPLA2. The specificity of this compound for arachidonyl-containing phospholipids is also highlighted by the fact that an arachidic acid analogue with a similar trifluoromethyl ketone modification is a less potent inhibitor .
科学研究应用
磷脂酶 A2 的抑制剂
AACOCF3 是一种花生四烯酸的三氟甲基酮衍生物,是人胞质 PLA2 和 Ca2± 非依赖性 PLA2 的选择性抑制剂 . 它在完整的血小板和 U937 细胞中具有活性 .
脂肪酸酰胺水解酶 (FAAH) 的抑制
This compound 也抑制脂肪酸酰胺水解酶 (FAAH)。 FAAH 是一种跨膜酶,它会分解脂肪酸酰胺,包括花生四烯酰乙醇胺(Anandamide),这是一种在疼痛、抑郁、食欲、记忆和生育中起作用的信使分子 .
在心血管疾病研究中的应用
鉴于 this compound 的多种应用,它在心血管疾病研究中具有广阔的前景 . 它抑制钙离子载体激发的 U937 细胞和血小板中花生四烯酸的释放 .
抑制葡萄糖诱导的胰岛素分泌
研究发现,this compound 会抑制从分离的大鼠胰岛中分泌葡萄糖诱导的胰岛素 . 这表明它在糖尿病和代谢疾病研究中的潜在应用。
抑制磷酸盐诱导的钙化
研究表明,this compound 会抑制人主动脉平滑肌细胞中磷酸盐诱导的钙化和成骨/成软骨信号传导 . 这表明它在血管钙化和相关疾病研究中的潜在应用。
在血小板功能研究中的应用
通过阻断钙离子载体激发的血小板中花生四烯酸和 12-羟基二十碳四烯酸的产生,this compound 会阻碍它们的合成 . 这使其成为研究血小板功能和相关疾病的有效工具。
作用机制
Target of Action
Arachidonyl Trifluoromethyl Ketone (AACOCF3) is a potent and selective slow-binding inhibitor of the 85-kDa cytosolic phospholipase A2 (cPLA2) and calcium-independent group VI phospholipase A2 (iPLA2) . These enzymes play a crucial role in inflammation by inducing the release of arachidonic acid from membrane phospholipids .
Mode of Action
This compound interacts with its targets, cPLA2 and iPLA2, by inhibiting their activity. It blocks the production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets . This compound inhibits the release of arachidonic acid (AA) with IC50 values of 2 and 8 μM in platelets and calcium ionophore-challenged U 937 cells, respectively .
Biochemical Pathways
The inhibition of cPLA2 and iPLA2 by this compound affects the phospholipid metabolism pathway. This compound triggers a cPLA2-mediated phospholipid remodeling pathway that promotes tumor proliferation and suppresses tumor immune responses . It also inhibits the production of thromboxane B and 12-hydroxyeicosatetraenoic acid (12-HETE), the major metabolites of AA in a dose-dependent way .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits macrophage PLA2 in a concentration-dependent way . In addition, this compound treatment inhibited GBM cell proliferation in vitro . It also has the potential to enhance NK cell-mediated immunosurveillance in leukemia cells .
安全和危害
未来方向
属性
IUPAC Name |
(6Z,9Z,12Z,15Z)-1,1,1-trifluorohenicosa-6,9,12,15-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(25)21(22,23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWROONZUDKYKG-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017144 | |
| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149301-79-1 | |
| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149301-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonyltrifluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149301791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arachidonyltrifluoromethane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6Z,9Z,12Z,15Z)-1,1,1-Trifluoro-6,9,12,15-heneicosatetraen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARACHIDONYLTRIFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XIW1CR0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Arachidonyl Trifluoromethyl Ketone (AACOCF3) acts as a slow- and tight-binding inhibitor of cytosolic phospholipase A2 (cPLA2) [, ]. It binds directly to the enzyme [], forming a charged hemiketal in the active site [], and prevents the enzyme from cleaving phospholipids, particularly those containing arachidonic acid (AA) [, ]. This inhibition reduces the release of AA and subsequently the production of downstream inflammatory mediators like prostaglandins and leukotrienes [, , , , , , , ]. Inhibiting cPLA2 activity with this compound has shown several downstream effects in various cell types and disease models:
- Reduced inflammation: this compound attenuates inflammation and tissue injury in models of spinal cord injury [, ], lung injury [, ], and ischemia-reperfusion injury [].
- Suppressed tumor growth: this compound can suppress tumor growth by inhibiting angiogenesis [] and by directly affecting tumor cell survival [, , ].
- Modulation of cell signaling: this compound can influence cell signaling pathways, including the ERK1/2 pathway [, ], p38 MAPK pathway [], and NF-κB pathway [, ].
- Altered ion channel activity: In certain cell types, this compound can modulate ion channel activity, such as L-type Ca2+ channels [] and K+ channels [, , ].
A:
- Spectroscopic Data: While the provided papers do not detail complete spectroscopic data for this compound, [] describes using 19F and 13C NMR experiments to study its interaction with cPLA2. They observed a 13C NMR chemical shift value of 101.0 ppm for the carbonyl carbon of the enzyme-bound inhibitor, suggesting it exists as a charged hemiketal.
ANone: The provided research focuses primarily on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under various conditions (temperature, pH, solvents, etc.) is not discussed.
- Elucidating cPLA2 function: this compound helps researchers understand the roles of cPLA2 in various cellular processes, such as inflammation, signal transduction, and cell death [, , , , , , , , ].
- Developing therapeutic strategies: By inhibiting cPLA2, this compound shows potential as a starting point for developing drugs targeting inflammation, cancer, and other diseases [, , , , , , , ].
ANone: The provided research papers do not delve into the computational chemistry or modeling of this compound. There is no mention of specific simulations, calculations, or QSAR models developed for this compound.
ANone: While dedicated SAR studies are not presented, several papers offer insights into the structural features important for this compound's activity:
- Trifluoromethyl ketone group: This moiety is essential for potent inhibition of cPLA2, likely through the formation of a stable hemiketal with the enzyme's active site serine [, ].
- Arachidonyl chain: The presence of the arachidonyl chain significantly enhances this compound's inhibitory potency compared to shorter-chain analogues, highlighting the importance of structural mimicry to the natural arachidonic acid substrate [, ].
- COOH group modifications: Replacing the COOH group with other functionalities (COCH3, CH(OH)CF3, CHO, or CONH2) abolishes or significantly reduces cPLA2 inhibition, indicating its critical role in binding [].
ANone: The provided papers primarily focus on this compound's biological activity and do not offer detailed information about its stability under various conditions (temperature, pH, light exposure, etc.) or strategies for formulation to improve stability, solubility, or bioavailability.
ANone: The available research papers primarily focus on this compound's mechanism of action, downstream effects, and potential as a tool for studying cPLA2. They do not cover aspects related to SHE regulations, detailed PK/PD analysis, toxicity profiles, drug delivery strategies, or other applied aspects of drug development.
ANone: While the papers do not provide a complete historical overview, they highlight some key milestones in this compound research:
- Early 1990s: this compound emerges as a potent and relatively selective inhibitor of cPLA2 [, ], enabling researchers to investigate the role of this enzyme in various cellular processes.
- Mid-1990s to early 2000s: Research using this compound unravels the involvement of cPLA2 in inflammation, cell signaling, and cell death in various cell types and disease models [, , , , , , , , , , , , , ].
- Recent years: Studies continue to explore the therapeutic potential of targeting cPLA2 with this compound and related compounds, particularly in the context of cancer and inflammatory diseases [, , , , , , , ].
ANone: Yes, this compound research exemplifies cross-disciplinary collaboration:
- Biochemistry and Enzymology: Understanding this compound's interaction with cPLA2 [, ] and the enzyme's role in AA metabolism [, , ] are fundamental to its use.
- Cell Biology and Immunology: this compound research has significantly advanced our understanding of cPLA2 in inflammation [, , , , , , , ], signal transduction [, , , , ], and cell death [, ].
- Pharmacology and Drug Development: The use of this compound as a pharmacological tool has fueled the exploration of cPLA2 as a therapeutic target for cancer [, , , ], inflammatory diseases [, , , , ], and other conditions [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)

